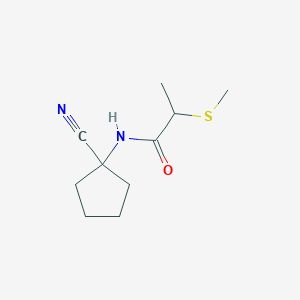![molecular formula C8H16ClF2NO B2522292 [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride CAS No. 2172602-36-5](/img/structure/B2522292.png)
[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C8H15F2NO·HCl. It is known for its unique structure, which includes a difluoroethyl group attached to an oxane ring, and a methanamine group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride typically involves the reaction of 4-(1,1-difluoroethyl)oxane with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is carefully monitored to maintain the quality and yield of the product. Purification steps such as crystallization or distillation are commonly employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the difluoroethyl group may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can also occur, potentially reducing the oxane ring or the difluoroethyl group.
Substitution: Substitution reactions are common, where the methanamine group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl oxane derivatives, while substitution reactions can produce a wide range of substituted oxane compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound can be used to study the effects of difluoroethyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its interactions with biological targets to develop new drugs or therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group and the methanamine group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- [4-(1,1-Difluoroethyl)tetrahydro-2H-pyran-4-yl]methanamine hydrochloride
- [4-(1,1-Difluoroethyl)oxan-4-yl]methanol hydrochloride
Comparison: Compared to similar compounds, [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride is unique due to its specific combination of functional groups. The presence of both the difluoroethyl group and the methanamine group provides distinct chemical properties that can be leveraged in various applications. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
[4-(1,1-difluoroethyl)oxan-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO.ClH/c1-7(9,10)8(6-11)2-4-12-5-3-8;/h2-6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJILAONOMSIMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
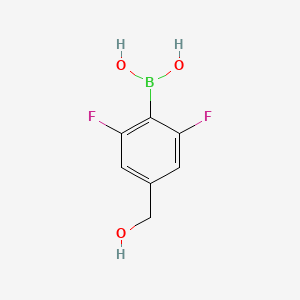
![Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B2522210.png)
![4-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B2522211.png)
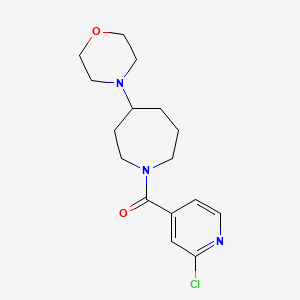
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2522219.png)
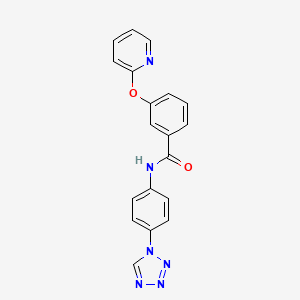
![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)
![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)
![5-chloro-N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2522224.png)
![5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)
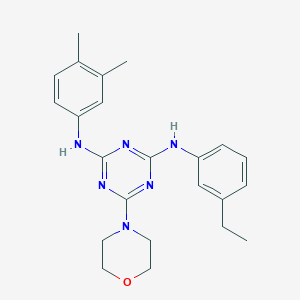
![8-(tert-butyl)-N-(5-methylthiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2522231.png)
